N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4,6-dimethylpyrimidin-2-YL)sulfanyl]propanehydrazide
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Overview
Description
N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4,6-dimethylpyrimidin-2-YL)sulfanyl]propanehydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzyloxyphenyl group, a dimethylpyrimidinyl group, and a propanehydrazide moiety, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4,6-dimethylpyrimidin-2-YL)sulfanyl]propanehydrazide typically involves the condensation of 4-(benzyloxy)benzaldehyde with 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanehydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4,6-dimethylpyrimidin-2-YL)sulfanyl]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The imine group can be reduced to form an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4,6-dimethylpyrimidin-2-YL)sulfanyl]propanehydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4,6-dimethylpyrimidin-2-YL)sulfanyl]propanehydrazide involves its interaction with specific molecular targets and pathways. The benzyloxyphenyl group may interact with biological membranes, while the dimethylpyrimidinyl group could inhibit specific enzymes or receptors. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide
- N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-[(1-(4-chlorobenzyl)-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
Uniqueness
N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4,6-dimethylpyrimidin-2-YL)sulfanyl]propanehydrazide is unique due to its combination of a benzyloxyphenyl group and a dimethylpyrimidinyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C23H24N4O2S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C23H24N4O2S/c1-16-13-17(2)26-23(25-16)30-18(3)22(28)27-24-14-19-9-11-21(12-10-19)29-15-20-7-5-4-6-8-20/h4-14,18H,15H2,1-3H3,(H,27,28)/b24-14+ |
InChI Key |
VQXXVQALDYYTMQ-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)SC(C)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
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